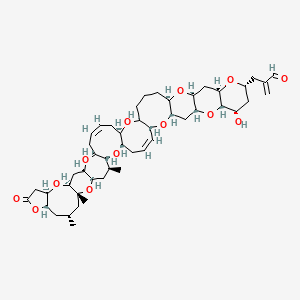

Brevetoxin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Brevetoxins are a group of polyether neurotoxins produced by the marine dinoflagellate Karenia brevisBrevetoxins are known for their potent neurotoxic effects, which can cause significant harm to marine life and humans .

Méthodes De Préparation

Brevetoxins can be synthesized in the laboratory through complex organic synthesis routes. The synthesis of brevetoxin B, for example, was first achieved by K. C. Nicolaou and his team in 1995, involving 123 steps with an average yield of 91% per step

Analyse Des Réactions Chimiques

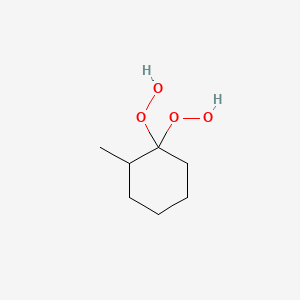

Brevetoxins undergo various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are often catalyzed by enzymes in marine organisms. For example, brevetoxin B can be metabolized by shellfish through oxidation and reduction reactions, leading to the formation of various metabolites . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Applications De Recherche Scientifique

Brevetoxins have several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, they are used as model compounds to study complex organic synthesis and polyether structures. In biology, brevetoxins are used to investigate the effects of neurotoxins on marine ecosystems and the mechanisms of harmful algal blooms. In medicine, brevetoxins are studied for their potential therapeutic applications, such as their ability to activate voltage-gated sodium channels, which could be useful in treating certain neurological disorders .

Mécanisme D'action

Brevetoxins exert their effects by binding to voltage-gated sodium channels in nerve cells, leading to the persistent activation of these channels. This results in the continuous influx of sodium ions, disrupting normal neurological processes and causing symptoms such as neurotoxic shellfish poisoning in humans . The molecular targets of brevetoxins include specific sites on the sodium channels, which are critical for their neurotoxic effects .

Comparaison Avec Des Composés Similaires

Brevetoxins are unique among marine toxins due to their polyether structure

Propriétés

Numéro CAS |

98225-48-0 |

|---|---|

Formule moléculaire |

C48H68O13 |

Poids moléculaire |

853.0 g/mol |

Nom IUPAC |

2-[[(1S,3R,4S,6S,8R,10R,12S,16R,18S,20R,22S,24Z,27R,29S,33R,35S,37R,39R,41S,42S,44R,46S,48R,49Z)-41-hydroxy-4,8,10-trimethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl]methyl]prop-2-enal |

InChI |

InChI=1S/C48H68O13/c1-25-16-36-41(22-45(51)58-36)57-44-21-40-42(61-48(44,4)23-25)17-27(3)46-35(56-40)10-6-5-9-30-33(59-46)13-7-12-32-31(53-30)11-8-14-34-37(54-32)19-39-38(55-34)20-43-47(60-39)29(50)18-28(52-43)15-26(2)24-49/h5-7,12,24-25,27-44,46-47,50H,2,8-11,13-23H2,1,3-4H3/b6-5-,12-7-/t25-,27+,28-,29+,30-,31+,32-,33+,34-,35+,36+,37+,38+,39-,40-,41-,42+,43-,44+,46-,47+,48-/m1/s1 |

Clé InChI |

NQICGQXVXIAURW-UUSBQWGHSA-N |

SMILES isomérique |

C[C@@H]1C[C@H]2[C@@H](CC(=O)O2)O[C@H]3C[C@@H]4[C@H](C[C@@H]([C@@H]5[C@@H](O4)C/C=C\C[C@@H]6[C@@H](O5)C/C=C\[C@@H]7[C@@H](O6)CCC[C@@H]8[C@@H](O7)C[C@@H]9[C@@H](O8)C[C@@H]2[C@@H](O9)[C@H](C[C@H](O2)CC(=C)C=O)O)C)O[C@@]3(C1)C |

SMILES canonique |

CC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)OC3(C1)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B15176777.png)

![iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one](/img/structure/B15176842.png)